molecular formula C7H6N2O2 B11792354 3-Aminobenzo[d]isoxazol-6-ol

3-Aminobenzo[d]isoxazol-6-ol

Cat. No.: B11792354
M. Wt: 150.13 g/mol
InChI Key: ABYNYTFGGHVVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminobenzo[d]isoxazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), thereby exerting anticonvulsant effects. The compound interacts with GABA receptors and modulates their activity, leading to increased GABAergic neurotransmission .

Comparison with Similar Compounds

Uniqueness: 3-Aminobenzo[d]isoxazol-6-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit GABA uptake and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

3-amino-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYNYTFGGHVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.